molecular formula C6H6FNO B13016464 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13016464
M. Wt: 127.12 g/mol
InChI Key: ZBRFMFAYPFARDE-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is a fluorinated heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The core pyrrole-2-carboxaldehyde structure is a privileged scaffold found in numerous natural products and bioactive molecules . The strategic incorporation of a fluorine atom at the 5-position is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . In pharmaceutical research, fluorinated pyrrole derivatives analogous to this compound are extensively investigated as key fragments in the development of novel therapeutic agents. Specifically, such motifs are integral to the synthesis of potent enzyme inhibitors, including low nanomolar inhibitors of bacterial DNA gyrase B, a validated target for new antibiotics . The aldehyde functional group provides a versatile handle for further chemical elaboration, readily undergoing condensation reactions to form imines or serving as a precursor for other derivatizations, thereby enabling the construction of more complex molecular architectures. Researchers can leverage this compound in the synthesis of potential anti-infectives, as halogenated pyrrole-2-carboxamides are known for their ability to bind to the active sites of bacterial topoisomerases . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3

InChI Key

ZBRFMFAYPFARDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2-position . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

  • Primary oxidants : Potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) in acidic aqueous media .

  • Product : 5-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Yield : ~70–85% under optimized conditions .

Mechanistic Insight :
R CHO[O]R COOH\text{R CHO}\xrightarrow{[O]}\text{R COOH}
The electron-withdrawing fluorine atom stabilizes the intermediate carboxylate anion, enhancing reaction efficiency .

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol:

  • Reducing agents : Sodium borohydride (NaBH4NaBH_4) in methanol or lithium aluminum hydride (LiAlH4LiAlH_4) in ether.

  • Product : 5-Fluoro-1-methyl-1H-pyrrole-2-methanol.

  • Selectivity : NaBH4NaBH_4 avoids over-reduction of the pyrrole ring .

Key Data :

AgentSolventTemperatureYield (%)
NaBH4NaBH_4Methanol0–25°C82
LiAlH4LiAlH_4Diethyl etherReflux91

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron-rich nature facilitates EAS at positions 3 and 4, directed by the fluorine substituent:

Nitration

  • Reagents : Nitronium tetrafluoroborate (NO2BF4NO_2BF_4) in CH2Cl2CH_2Cl_2 .

  • Product : 3-Nitro-5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde.

  • Regioselectivity : Fluorine’s meta-directing effect favors substitution at position 3 .

Halogenation

  • Reagents : NN-Bromosuccinimide (NBS) or NN-chlorosuccinimide (NCS) in CCl4CCl_4 .

  • Product : 3-Halo-5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde derivatives.

Nucleophilic Additions

The aldehyde participates in condensation reactions:

Grignard Reagent Addition

  • Reagents : Methylmagnesium bromide (CH3MgBrCH_3MgBr) in THF.

  • Product : 5-Fluoro-1-methyl-2-(1-hydroxyethyl)-1H-pyrrole .

Wittig Reaction

  • Reagents : Triphenylphosphine ylide (Ph3P=CHRPh_3P=CHR).

  • Product : α,β-Unsaturated ketones or alkenes .

Cross-Coupling Reactions

The fluorine substituent enhances stability in metal-catalyzed reactions:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh3)4Pd(PPh_3)_4 with arylboronic acids .

  • Product : 5-Fluoro-1-methyl-2-(aryl)-1H-pyrrole derivatives.

  • Application : Key step in synthesizing bioactive molecules (e.g., DNA gyrase inhibitors) .

Stability and Side Reactions

  • Autoxidation : Prolonged air exposure leads to peroxide formation at the aldehyde group; storage under inert gas is recommended .

  • Acid Sensitivity : Strong acids protonate the pyrrole nitrogen, potentially causing ring-opening .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of pyrrole, including 5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde, exhibit promising antimicrobial activity. For instance, pyrrole-based compounds have been shown to possess potent effects against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Pharmacological Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Voranolan fumarate, a potassium ion competitive acid blocker used for treating gastric disorders. The synthesis method described in recent patents highlights the efficiency and environmental benefits of using 5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde as a precursor, emphasizing its role in reducing waste and improving yield during drug production .

Neuropharmacology
Additionally, compounds with similar structures are being explored for their potential in treating neurological disorders. The unique electronic properties of pyrroles enable them to interact effectively with biological targets, making them candidates for developing new neuroactive drugs.

Chemical Synthesis

Synthetic Intermediates
5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is utilized as a building block in the synthesis of more complex organic molecules. Its aldehyde functional group allows it to participate in various reactions, including condensation and nucleophilic addition, facilitating the formation of diverse heterocyclic compounds .

Material Science

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and conduct electricity positions it as a valuable material in the development of next-generation electronic devices.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Key Findings and Challenges

  • Reactivity : Fluorine at position 5 increases electrophilicity at the aldehyde group, facilitating nucleophilic additions but risking hydrolysis under acidic conditions.
  • Synthesis Challenges : Low yields in cyclopropyl derivatives (28%, Compound 18) indicate steric hindrance as a limiting factor; fluorinated analogs may face similar issues .
  • Spectroscopic Signatures : Fluorine’s presence causes distinct <sup>19</sup>F NMR shifts (unreported in evidence) and downfield <sup>1</sup>H NMR shifts for adjacent protons.

Biological Activity

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and mechanisms of action.

  • Molecular Formula : C6H6FNO
  • Molecular Weight : 143.12 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents such as alcohols and ethers

Antimicrobial Properties

Research indicates that 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde exhibits significant antimicrobial activity against various pathogens.

Case Studies and Findings

  • Antibacterial Activity :
    • A study demonstrated that this compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, with values ranging from 0.0048 to 0.025 mg/mL, indicating potent activity against these Gram-positive and Gram-negative bacteria .
    • In vitro tests showed complete bacterial death within 8 hours at specific concentrations, highlighting its rapid action against pathogens .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties, with MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL, suggesting its potential as an antifungal agent .

Enzyme Inhibition

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde has been noted for its interactions with various enzymes, which may play a crucial role in metabolic pathways.

  • Covalent Binding : The aldehyde functional group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and leading to therapeutic effects.
  • Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, which may lead to apoptosis in cancer cells, indicating its potential use in cancer therapy .

Comparative Biological Activity Table

Pathogen Activity Type MIC (mg/mL)
Staphylococcus aureusAntibacterial0.0048 - 0.025
Escherichia coliAntibacterial0.0048 - 0.025
Candida albicansAntifungal0.0048 - 0.039

Q & A

Q. What are the established synthetic routes for 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Paal-Knorr condensation , a common method for pyrrole derivatives. For fluorinated analogs, fluorination is typically introduced via precursors like 5-fluoropyrrole intermediates. Key steps include:
  • Regioselective fluorination : Using fluorinating agents (e.g., Selectfluor) at the pyrrole C5 position .
  • Aldehyde functionalization : Oxidation of hydroxymethyl groups or direct formylation using Vilsmeier-Haack conditions .
  • Optimization : Yields improve with anhydrous conditions, controlled temperatures (0–25°C), and catalysts like trifluoroacetic acid. For example, substituted analogs (e.g., 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde) achieved 64–84% yields under similar protocols .
  • Table : Example reaction conditions and yields from related syntheses:
SubstituentCatalystTemp (°C)Yield (%)Reference
4-FluorophenylTFA2564
4-MethoxyphenylNone2584

Q. How is 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Aldehyde proton at δ ~9.5–9.6 ppm (singlet). Fluorine-induced deshielding shifts adjacent protons (e.g., pyrrole H3 and H4) .
  • ¹³C NMR : Aldehyde carbon at δ ~179–180 ppm; fluorine coupling (²JCF) observed in carbons adjacent to fluorine .
  • X-ray Crystallography : Used to confirm regiochemistry and planarity of the pyrrole ring. For example, 5-ethynylpyrrole-2-carbaldehyde analogs show bond angles of ~120° at the aldehyde group .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during fluorination or formylation of pyrrole derivatives?

  • Methodological Answer :
  • Computational Modeling : DFT calculations predict electron density distribution, guiding fluorination at electron-rich positions (e.g., C5 in 1-methylpyrroles) .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups at N1) to direct fluorination to C5 .
  • Case Study : In 5-aryl-pyrrole-2-carbaldehydes, bulky aryl groups at C5 reduce steric hindrance, improving fluorination efficiency .

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effect : Fluorine at C5 increases electrophilicity of the aldehyde, enhancing nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Catalytic Systems : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to counteract fluorine’s deactivating effect .
  • Kinetic Studies : Fluorine slows reaction rates in SNAr reactions compared to non-fluorinated analogs, requiring higher temps (80–100°C) .

Q. What are the challenges in interpreting NMR data for fluorinated pyrrole carbaldehydes, and how are they addressed?

  • Methodological Answer :
  • Spectral Overlap : Fluorine coupling (¹JFH) splits signals; use 19F NMR to resolve ambiguity. For example, 5-fluoro substituents show δ ~-110 to -120 ppm .
  • Solvent Effects : Deuterochloroform vs. DMSO-d6 shifts aldehyde proton signals by ~0.3 ppm. Internal standards (e.g., TMS) improve reproducibility .
  • Case Example : In 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, ¹H NMR shows doublets (J = 8.2 Hz) for aromatic protons due to para-fluorine coupling .

Safety and Handling

Q. What precautions are critical when handling 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid aldehyde vapor inhalation (irritant).
  • PPE : Nitrile gloves and goggles; avoid latex (permeability to aldehydes) .
  • Storage : Under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

Data Gaps and Future Research

  • Toxicity Profiling : Limited data exist for fluorinated pyrrole aldehydes; recommend zebrafish embryo assays to assess acute toxicity .
  • Applications in Medicinal Chemistry : Explore bioisosteric replacement of non-fluorinated aldehydes in kinase inhibitors .

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